![molecular formula C19H13BrN2O5S B393077 6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393077.png)
6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Métodos De Preparación
The synthesis of 6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves multiple steps. One common method starts with the preparation of 6-bromo-2H-chromen-2-one, which is then reacted with 3-nitrophenyl-1,3-thiazolidine-2-thione under specific conditions to form the desired product . The reaction typically requires a solvent such as acetone and a catalyst like anhydrous potassium carbonate, and it is carried out at elevated temperatures .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common reagents used in these reactions include sodium azide for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative properties against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between coumarin derivatives and biological systems.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary, but they often involve interactions with DNA or proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Compared to other coumarin derivatives, 6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combination of a bromine atom and a thiazolidine ring. Similar compounds include:
3-acetyl-6-bromo-2H-chromen-2-one: Another brominated coumarin derivative with different biological activities.
6-bromo-3-(bromoacetyl)-2H-chromen-2-one: A compound with similar structural features but different reactivity and applications.
This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H13BrN2O5S |
|---|---|
Peso molecular |
461.3g/mol |
Nombre IUPAC |
6-bromo-3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H13BrN2O5S/c20-13-4-5-16-12(8-13)10-15(19(24)27-16)17(23)21-6-7-28-18(21)11-2-1-3-14(9-11)22(25)26/h1-5,8-10,18H,6-7H2 |
Clave InChI |
ZRVZENMNDNJDNQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


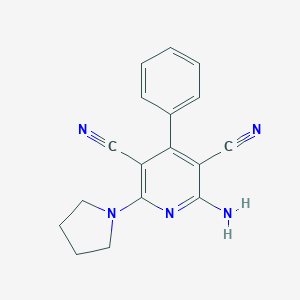
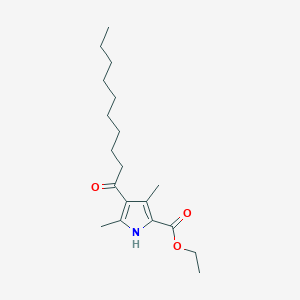
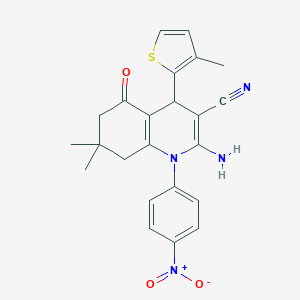
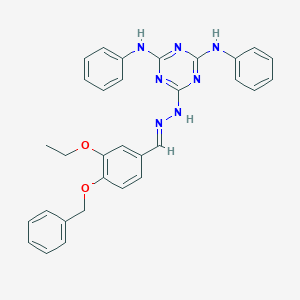
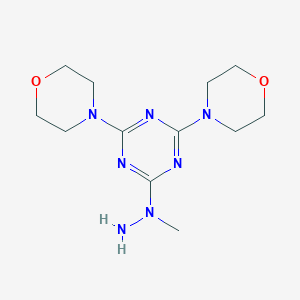
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanohydrazide](/img/structure/B393004.png)
![3-[4-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)phenyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B393006.png)
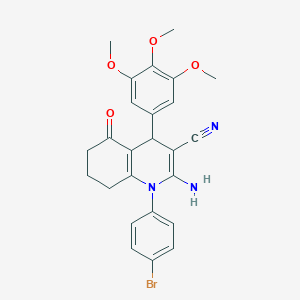
![N'-[2-(benzyloxy)benzylidene]-2-(2-pyrimidinylsulfanyl)acetohydrazide](/img/structure/B393009.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393010.png)
![6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393013.png)
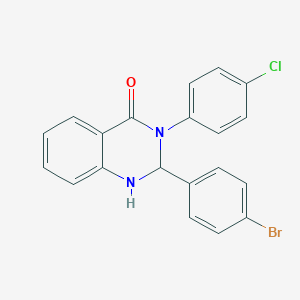
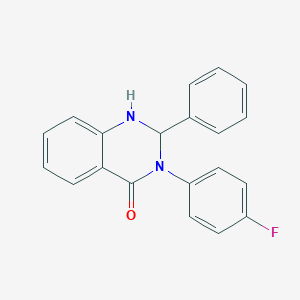
![N'-[2-(allyloxy)-5-bromobenzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B393016.png)
